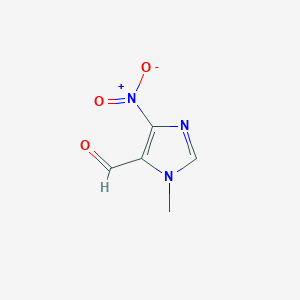

1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde

Description

Historical Background and Discovery

The development and characterization of this compound emerged from the broader scientific investigation of nitroimidazole compounds that gained momentum throughout the mid-to-late twentieth century. The compound was first catalogued in chemical databases in 2007, as evidenced by its initial creation date in the PubChem database on February 8, 2007. This timeline coincides with intensified research efforts focused on developing novel heterocyclic compounds with potential biological and synthetic applications.

The synthesis and characterization of this particular nitroimidazole derivative represents part of a systematic exploration of imidazole-based compounds that began gaining significant research attention following the discovery of the biological activity of related nitroimidazole structures. The compound's development can be traced through various synthetic methodologies that emerged from academic and industrial research programs focused on expanding the chemical space of functionally diverse heterocyclic molecules.

Research efforts in the early 2000s demonstrated increasing sophistication in the synthetic approaches to imidazole derivatives, with particular emphasis on regioselective functionalization of the imidazole ring system. The ability to introduce both nitro and aldehyde functional groups in specific positions on the imidazole ring required development of specialized synthetic protocols that could maintain selectivity while achieving reasonable yields.

Significance in Chemical Research

This compound holds considerable importance in contemporary chemical research due to its versatile reactivity profile and utility as a synthetic intermediate. The compound serves as a crucial building block in the synthesis of various heterocyclic derivatives, particularly in the development of novel benzoxazole, benzothiazole, and benzimidazole compounds through multi-step synthetic sequences.

Research investigations have demonstrated the compound's utility in condensation reactions with diverse nucleophilic partners. The aldehyde functional group provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the nitro group contributes to the electronic properties of the molecule and can participate in reduction reactions to generate amino derivatives. This dual functionality makes the compound particularly valuable for medicinal chemistry applications where structural diversity is essential.

The significance of this compound extends to its role in developing synthetic methodologies for accessing complex heterocyclic architectures. Contemporary research has shown that imidazole-carbaldehydes containing mono-N-methyl substitution patterns serve as important precursors in medicinal chemistry applications. The compound's structural features enable its conversion into various biologically relevant scaffolds through established synthetic transformations.

Recent synthetic studies have highlighted the compound's ability to undergo alkylation reactions at the nitrogen positions of the imidazole ring, leading to the formation of substituted derivatives with modified electronic and steric properties. These transformations have proven valuable for structure-activity relationship studies in drug discovery programs.

Placement within the Nitroimidazole Family

This compound occupies a distinctive position within the broader nitroimidazole family of compounds, which consists of organic molecules featuring an imidazole ring bearing at least one nitro group substituent. The nitroimidazole class encompasses numerous compounds of significant biological and pharmaceutical importance, including well-established molecules such as metronidazole, tinidazole, and ornidazole.

The classification of nitroimidazole compounds is typically based on the positional arrangement of the nitro functional group relative to the imidazole ring system. From a structural perspective, compounds bearing nitro groups at the 4- and 5-positions of the imidazole ring are considered equivalent due to rapid tautomeric interconversion between these isomeric forms. This tautomeric relationship places this compound within the 4,5-nitroimidazole subcategory.

The distinguishing feature of this compound within the nitroimidazole family lies in its additional aldehyde functionality, which is absent from most clinically established nitroimidazole compounds. This structural elaboration provides unique synthetic opportunities while maintaining the fundamental electronic characteristics associated with the nitroimidazole pharmacophore.

| Compound Class | Position of Nitro Group | Representative Examples |

|---|---|---|

| 2-Nitroimidazoles | Position 2 | Benznidazole, Azomycin |

| 4,5-Nitroimidazoles | Position 4 or 5 | Metronidazole, Tinidazole |

| Study Compound | Position 4 | This compound |

The synthetic accessibility of this compound follows established protocols for nitroimidazole preparation, which typically involve nitration of appropriately substituted imidazole precursors using mixtures of nitric acid and sulfuric acid. The regioselectivity of these nitration reactions depends on the electronic and steric effects of existing substituents on the imidazole ring.

Nomenclature and Identification Systems

The systematic nomenclature and identification of this compound follows established conventions within chemical information systems, with multiple naming schemes and identifier codes used across different databases and regulatory frameworks. The compound's primary International Union of Pure and Applied Chemistry name is this compound, which explicitly describes the substitution pattern and functional groups present in the molecule.

Alternative systematic names for this compound include 3-methyl-5-nitro-3H-imidazole-4-carbaldehyde, which represents an equivalent description using different ring numbering conventions. These naming variations arise from the ability to number the imidazole ring system from different starting positions while maintaining chemical accuracy.

The compound is assigned the Chemical Abstracts Service registry number 85012-73-3, which provides a unique identifier within the Chemical Abstracts database system. This registration number facilitates precise identification and retrieval of chemical information across various scientific databases and publications.

| Identification System | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service Number | 85012-73-3 | Primary registry number |

| PubChem Compound Identification | 13043008 | Database-specific identifier |

| Molecular Formula | C₅H₅N₃O₃ | Elemental composition |

| Molecular Weight | 155.11 g/mol | Calculated molecular mass |

Additional identification codes include the PubChem Compound Identification number 13043008 and various vendor-specific catalog numbers used by chemical suppliers. The compound's molecular formula C₅H₅N₃O₃ and molecular weight of 155.11 grams per mole provide fundamental chemical descriptors used in computational chemistry and analytical applications.

The International Chemical Identifier string for this compound provides a machine-readable representation of its molecular structure, enabling computational analysis and database searching across different software platforms. Similarly, the International Chemical Identifier Key serves as a compressed version of the structural identifier for rapid database comparisons.

Specialized database identifiers include the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identification numbers, which facilitate tracking of the compound within toxicological and environmental databases. These multiple identification systems ensure comprehensive cataloguing and retrieval of information related to this compound across diverse scientific and regulatory contexts.

Properties

IUPAC Name |

3-methyl-5-nitroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTGGHMOJLORHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516120 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85012-73-3 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Methylimidazole Derivatives

The nitration step involves introducing the nitro group selectively at the 4-position of the imidazole ring. This is typically achieved by treating 1-methylimidazole or its derivatives with a nitrating mixture, commonly nitric acid combined with sulfuric acid, under controlled low temperatures (0–5°C) to minimize side reactions and over-nitration.

- Reaction conditions:

- Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture

- Temperature: 0–5°C

- Time: Controlled to avoid dinitro byproducts

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) attacks the imidazole ring at the 4-position due to electronic and steric factors.

This step yields 1-methyl-4-nitroimidazole intermediates with moderate to good yields (65–75%) depending on precise control of conditions.

Formylation at the 5-Position (Vilsmeier-Haack Reaction)

Following nitration, the aldehyde group is introduced at the 5-position via formylation. The Vilsmeier-Haack reaction is the preferred method, involving the reaction of the nitro-substituted imidazole with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Reaction conditions:

- Reagents: DMF and POCl3 (typically 1.2 equivalents)

- Temperature: 50–60°C

- Time: Several hours under inert atmosphere to prevent hydrolysis

- Mechanism: Formation of an iminium intermediate from DMF and POCl3, which electrophilically attacks the 5-position of the imidazole ring, followed by hydrolysis to yield the aldehyde.

This step typically achieves yields of 70–80% with high regioselectivity and purity.

Alternative Synthetic Routes and Modifications

Some studies have explored alkylation of 4-methyl-imidazole-5-carbaldehyde derivatives using sodium hydride (NaH) and alkyl halides to introduce the methyl group at the 1-position before nitration and formylation steps. This method allows for structural diversification but requires careful purification.

Industrial Scale Considerations

Industrial synthesis optimizes these laboratory methods by:

- Employing continuous flow reactors for better temperature and reaction time control.

- Recycling solvents and reagents to reduce environmental impact.

- Using azeotropic dehydration techniques to improve nitration efficiency and reduce nitrogen oxide emissions.

These improvements enhance yield, reduce cost, and minimize hazardous byproducts, making the process suitable for large-scale production.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (1:3 v/v) | 0–5 | 65–75 | Controlled to avoid dinitro byproducts |

| Formylation | DMF/POCl3 (1.2 eq) | 50–60 | 70–80 | Vilsmeier-Haack reaction, inert atmosphere |

| Alkylation (optional) | NaH, methyl iodide or other alkyl halides | Room temp | ~59 | Used for N-1 methylation before nitration/formylation |

Research Findings and Optimization Insights

- Temperature control during nitration is critical to prevent over-nitration and formation of undesired byproducts. Maintaining 0–5°C is optimal.

- Purity of DMF and stoichiometric control of POCl3 during formylation reduce side reactions and improve aldehyde yield.

- Azeotropic dehydration during nitration (e.g., using toluene) enhances reaction efficiency and reduces nitrogen oxide emissions, supporting greener synthesis.

- Workup procedures involving rapid quenching and extraction improve product purity and recovery.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

- Reduction of the nitro group yields 1-methyl-4-amino-1H-imidazole-5-carbaldehyde.

- Oxidation of the aldehyde group yields 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is its antimicrobial activity. The compound exhibits significant efficacy against a range of bacteria, including resistant strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Helicobacter pylori, which is associated with gastric ulcers. For example, hybrids formed from this compound have shown inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori in disk diffusion assays .

Antiparasitic Activity

The imidazole scaffold is also known for its antiparasitic properties. Compounds derived from this compound have been explored for their potential against various parasites, highlighting their versatility in treating infectious diseases .

Case Study 1: Synthesis of Hybrid Compounds

A study investigated the synthesis of hybrid compounds combining this compound with benzofuran derivatives. The reaction conditions were optimized to yield products with varying degrees of success (42%-62% yield). These hybrids demonstrated enhanced antibacterial activity compared to their parent compounds, showcasing the potential for developing new antibiotics .

Case Study 2: Antimicrobial Resistance

Research has focused on addressing the issue of antimicrobial resistance by modifying existing nitroimidazoles. The incorporation of this compound into new drug formulations has shown promise in overcoming resistance mechanisms observed in pathogens like Escherichia coli and Pseudomonas aeruginosa.

Potential Therapeutic Applications

The ongoing research into the therapeutic applications of this compound suggests that it could play a critical role in developing new treatments for infections caused by resistant bacteria and parasites. Its ability to form hybrids with other pharmacophores enhances its therapeutic profile, making it a candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde and its analogs, alongside their applications and reactivity profiles:

Key Research Findings and Reactivity Insights

Electronic Effects

The nitro group at C4 significantly enhances the electrophilicity of the aldehyde at C5, making it more reactive toward nucleophiles compared to non-nitro analogs like 5-methyl-1H-imidazole-4-carbaldehyde . Conversely, the absence of a nitro group in 4-methyl-5-nitroimidazole results in a less polarized structure, favoring hydrogen-bonding interactions in crystal lattices .

Steric and Solubility Considerations

Bulky substituents, such as the benzyl group in 1-benzyl-1H-imidazole-5-carboxaldehyde, reduce reaction rates in sterically demanding environments . Hydrochloride salts (e.g., 1-ethyl-1H-imidazole-5-carbaldehyde hydrochloride) improve aqueous solubility, facilitating use in biological assays .

Biological Activity

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates are known to interact with cellular components, leading to various biological effects such as:

- Inhibition of DNA Synthesis : The compound's nitro group can form radical species that inhibit DNA synthesis, contributing to its antibacterial properties .

- Antimicrobial Activity : It has shown efficacy against several bacterial strains, including those resistant to traditional antibiotics .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance:

- Study Findings : In a study involving various derivatives of nitroimidazoles, it was found that compounds containing the imidazole moiety displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Resistance Mechanisms : The compound's ability to overcome resistance mechanisms in bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented, making it a candidate for further development in antibiotic therapies .

Antileishmanial Activity

Another notable application is in the treatment of leishmaniasis:

- Case Study : A recent study explored the antileishmanial effects of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited potent activity against Leishmania species, suggesting potential for therapeutic use in treating this parasitic infection .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Imidazole Ring : Utilizing starting materials such as methylurea and nitroacetaldehyde.

- Functionalization : The introduction of the aldehyde group through oxidation reactions.

The following table summarizes some key derivatives and their biological activities:

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via alkylation of the N-1 position of 4-nitroimidazole followed by formylation at the 5-position. A Vilsmeier–Haack reaction using POCl₃ and DMF is commonly employed for introducing the aldehyde group . Critical analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aldehyde functionality.

- X-ray crystallography for unambiguous structural determination; SHELXL is widely used for refinement .

- HPLC or GC-MS to assess purity, especially for intermediates prone to nitro-group decomposition .

Q. How can researchers safely handle and store this compound in laboratory settings to minimize degradation and hazards?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent oxidation of the aldehyde group and nitro-group instability .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid heat sources, as nitro compounds may decompose exothermically .

- Degradation Monitoring : Regular FT-IR analysis can detect aldehyde oxidation (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data obtained for this compound derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered nitro or aldehyde groups .

- Packing Analysis : Mercury CSD’s "Materials Module" allows comparison of intermolecular interactions (e.g., hydrogen bonds, π-stacking) across datasets to identify outliers .

- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian) to resolve ambiguities in electron density maps .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂² motifs) using software like Mercury .

- Thermodynamic Profiling : Correlate hydrogen-bonding networks with DSC data to assess stability; weaker motifs (e.g., C–H···O) may indicate polymorphism risks .

- Co-crystal Screening : Test with complementary H-bond donors/acceptors (e.g., carboxylic acids) to engineer supramolecular architectures .

Q. What are the challenges in optimizing the Vilsmeier–Haack reaction for introducing formyl groups in imidazole derivatives?

- Methodological Answer :

- Reaction Control : Monitor temperature (≤0°C) to avoid over-chlorination by POCl₃; quenching with aqueous NaHCO₃ is critical .

- Byproduct Mitigation : Use LC-MS to detect side products (e.g., chlorinated impurities) and optimize stoichiometry (DMF:POCl₃ ratio ~1:1.2) .

- Solvent Selection : Polar aprotic solvents (DMF, DCE) enhance reactivity, but may require post-reaction distillation for aldehyde isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.